![molecular formula C7H4BrN3O3 B1372157 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1225375-60-9](/img/structure/B1372157.png)

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

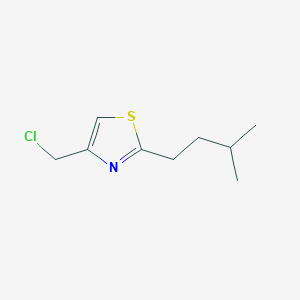

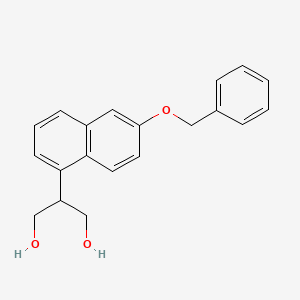

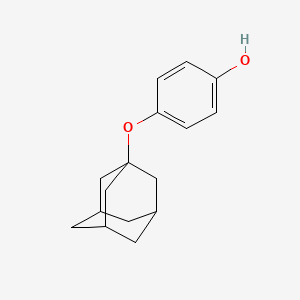

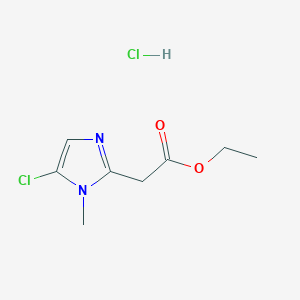

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O3 . It has an average mass of 258.029 Da and a monoisotopic mass of 256.943604 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 2-position with a bromine atom, at the 6-position with a carboxylic acid group, and at the 7-position with a hydroxy group .科学的研究の応用

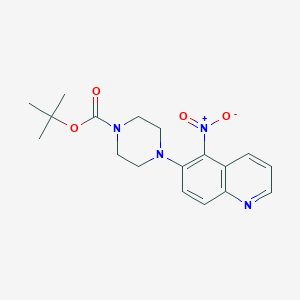

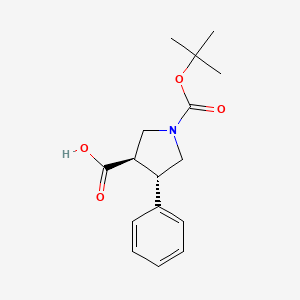

Synthesis of DPP-IV Inhibitors

This compound is utilized in the synthesis of DPP-IV inhibitors , which are a class of medications used to treat type 2 diabetes. By inhibiting the enzyme dipeptidyl peptidase-4, they help to increase incretin levels, which in turn increases insulin secretion and decreases glucagon production in the pancreas .

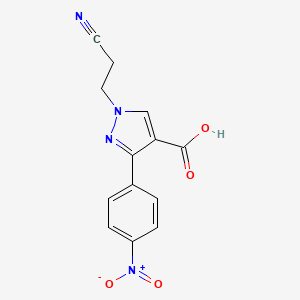

Regioselective Reactions

The compound exhibits interesting regioselectivity in chemical reactions. It can undergo an addition–elimination mechanism, known as the aza-Michael type reaction, which allows for the selective bonding of the NH2-group of aminopyrazole with the Cβ position .

Reference Standards for Pharmaceutical Testing

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is also important as a high-quality reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods in drug development .

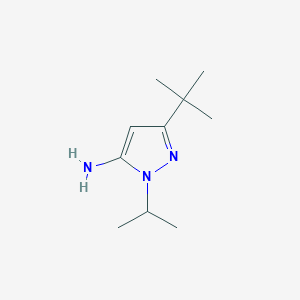

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .

Biochemical Pathways

Inhibition of cdk2 affects the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds that inhibit cdk2 can disrupt the cell cycle and inhibit the growth of cancer cells .

特性

IUPAC Name |

2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O3/c8-4-1-5-9-2-3(7(13)14)6(12)11(5)10-4/h1-2,10H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYGSUMETDEAHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN2C1=NC=C(C2=O)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)